molecular formula C8H12N2O2 B11778262 3-(Piperidin-4-yl)isoxazol-5-ol

3-(Piperidin-4-yl)isoxazol-5-ol

Cat. No.: B11778262
M. Wt: 168.19 g/mol
InChI Key: OSMZMMPRYUBKJZ-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)isoxazol-5-ol is a heterocyclic compound that features both a piperidine ring and an isoxazole ringThe presence of both nitrogen and oxygen atoms in the isoxazole ring contributes to its reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring . The piperidine ring can then be introduced through various substitution reactions.

Industrial Production Methods

Industrial production of 3-(Piperidin-4-yl)isoxazol-5-ol may involve the use of catalyst-free and microwave-assisted methods to enhance efficiency and yield. These methods are advantageous as they reduce the need for expensive and toxic catalysts, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)isoxazol-5-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the piperidine ring .

Scientific Research Applications

3-(Piperidin-4-yl)isoxazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)isoxazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and other interactions, while the piperidine ring can enhance binding affinity and specificity. These interactions can modulate biological pathways and lead to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A simpler compound with only the isoxazole ring.

    Piperidine: A compound with only the piperidine ring.

    3-(Piperidin-4-yl)isoxazole: Similar but lacks the hydroxyl group.

Uniqueness

3-(Piperidin-4-yl)isoxazol-5-ol is unique due to the combination of the piperidine and isoxazole rings, which provides a versatile scaffold for chemical modifications and potential biological activity.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-piperidin-4-yl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C8H12N2O2/c11-8-5-7(10-12-8)6-1-3-9-4-2-6/h5-6,9-10H,1-4H2

InChI Key

OSMZMMPRYUBKJZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=O)ON2

Origin of Product

United States

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